4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid
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Overview
Description
4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C15H22O2S and a molecular weight of 266.40 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a decahydrocyclododeca ring fused with a thiophene ring and a carboxylic acid functional group .
Preparation Methods
The synthesis of 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid involves multiple steps, typically starting with the formation of the decahydrocyclododeca ringThe reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, affecting their structure and function. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid include other thiophene derivatives and carboxylic acids. its unique decahydrocyclododeca ring structure sets it apart, providing distinct chemical and physical properties. Some similar compounds include:
- Thiophene-2-carboxylic acid
- Cyclododeca[b]thiophene derivatives
- Decahydrocyclododeca[b]thiophene-3-carbonitrile
Properties
IUPAC Name |
4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2S/c16-15(17)14-11-12-9-7-5-3-1-2-4-6-8-10-13(12)18-14/h11H,1-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSQBMPERJWUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)C=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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